Legumain-Specific Cleavage: A Definitive Alternative to Cathepsin B-Dependent Release
MC-Ala-Ala-Asn-PAB is designed to exploit the unique substrate specificity of legumain, the sole mammalian asparaginyl endopeptidase, which strictly requires an Asn residue at the P1 position for cleavage [1][2]. This contrasts sharply with standard cathepsin B-cleavable linkers like Val-Cit-PAB. In a direct comparative study, Asn-containing linker sequences were shown to be specifically and efficiently cleaved by lysosomal legumain, whereas the cathepsin-cleavable ValCit linker was not a substrate for legumain [3]. This specific enzymatic targeting provides a mechanistically distinct and verifiable route for intracellular payload release [1].
| Evidence Dimension | Protease Substrate Specificity |
|---|---|
| Target Compound Data | Substrate for Legumain (asparaginyl endopeptidase); cleavage strictly requires an Asn residue at P1 position [1][2]. |
| Comparator Or Baseline | Val-Cit-PAB (Cathepsin B substrate) |
| Quantified Difference | Qualitative difference in protease specificity: MC-Ala-Ala-Asn-PAB sequence is cleaved by legumain, Val-Cit-PAB is not a legumain substrate [3]. |
| Conditions | Biochemical protease specificity assays and lysosomal cleavage assays in ADC format [3]. |
Why This Matters
This distinct enzymatic dependency enables a rational, alternative drug release strategy, potentially bypassing resistance or expression heterogeneity of cathepsin B in certain tumors.
- [1] Smith RL, Åstrand OA, Nguyen LM, et al. Synthesis of a novel legumain-cleavable colchicine prodrug with cell-specific toxicity. Bioorg Med Chem. 2014;22(13):3309-15. View Source
- [2] Legumain (EC 3.4.22.34). In: Schomburg D, Schomburg I, Chang A, eds. Springer Handbook of Enzymes. Springer, 2009. View Source
- [3] Gray ME, Zielinski KM, Xu F, et al. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica. 2024;54(8):458-468. View Source
